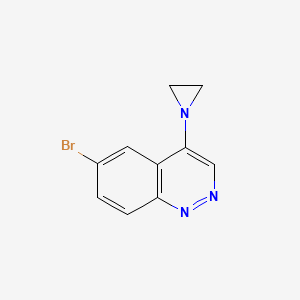

4-(1-Aziridinyl)-6-bromocinnoline

Description

Structure

3D Structure

Properties

CAS No. |

68211-07-4 |

|---|---|

Molecular Formula |

C10H8BrN3 |

Molecular Weight |

250.09 g/mol |

IUPAC Name |

4-(aziridin-1-yl)-6-bromocinnoline |

InChI |

InChI=1S/C10H8BrN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |

InChI Key |

KEBHXAPQDGLIEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CN=NC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Aziridinyl 6 Bromocinnoline and Analogs

Strategies for Aziridine (B145994) Moiety Construction within Complex Molecules

The introduction of an aziridine ring onto a pre-existing molecular scaffold, particularly an aromatic or heteroaromatic system, can be approached through several strategic disconnections. These methodologies often involve either the formation of the three-membered ring from acyclic precursors already attached to the core structure or the direct reaction of a suitable functional group on the core with an aziridinating agent.

Intramolecular Cyclization Approaches (e.g., from Haloamines and Amino Alcohols)

Intramolecular cyclization is a powerful and widely used method for the synthesis of aziridines. This approach involves the formation of a carbon-nitrogen bond within a molecule containing a nitrogen nucleophile and a suitable leaving group on a vicinal carbon.

In the context of synthesizing 4-(1-aziridinyl)-6-bromocinnoline, a plausible precursor would be a 4-(2-haloethylamino)-6-bromocinnoline. The synthesis of such a precursor could be envisioned through the nucleophilic aromatic substitution of a 4-halo-6-bromocinnoline with 2-aminoethanol, followed by halogenation of the hydroxyl group. The subsequent intramolecular cyclization of the resulting haloamine, typically under basic conditions, would yield the desired aziridine ring. This process is analogous to the well-established Wenker synthesis of aziridines from aminoethanols, which proceeds via a sulfate ester intermediate that undergoes base-induced elimination. ijper.org

The success of this intramolecular cyclization is often dependent on the nature of the N-substituent. For N-aryl aziridines, the reduced nucleophilicity of the nitrogen can sometimes hinder the cyclization process. drugfuture.comchempedia.info

| Precursor Type | Typical Reagents and Conditions | Key Transformation | Potential Challenges |

| Vicinal Haloamine | Base (e.g., NaOH, K2CO3) | Intramolecular nucleophilic substitution | Reduced nucleophilicity of the aromatic amine |

| Vicinal Amino Alcohol | 1. Sulfuric acid or SOCl2 2. Base | Formation of a sulfate or halide intermediate followed by intramolecular cyclization | Harsh conditions for sulfation may not be compatible with the cinnoline (B1195905) ring |

| 2-Azido Alcohol | 1. PPh3 or other reducing agents 2. Thermal or photochemical conditions | Reduction of the azide to an amine or phosphine imide followed by cyclization | Availability of the azido alcohol precursor |

Nitrogen Transfer Reactions (e.g., Nitrene Additions to Olefins)

Nitrogen transfer reactions, particularly the addition of nitrenes to olefins, represent a direct and atom-economical approach to aziridine synthesis. This method involves the reaction of a double bond with a nitrene, a highly reactive intermediate containing a monovalent nitrogen atom.

For the synthesis of 4-(1-aziridinyl)-6-bromocinnoline, this strategy is less direct as it would require the presence of an olefinic precursor, such as a 4-vinyl-6-bromocinnoline. The subsequent aziridination of this olefin could be achieved using a variety of nitrene sources. Transition metal catalysts, particularly those based on copper, rhodium, or iron, are often employed to modulate the reactivity and selectivity of the nitrene transfer. organic-chemistry.orgchemrxiv.org For instance, the use of N-nosyl- or N-tosyl-protected iminoiodinanes in the presence of a suitable catalyst can efficiently generate the corresponding N-protected aziridines. Subsequent deprotection would then be necessary to obtain the N-unsubstituted or N-aryl aziridine.

Photochemical methods for nitrene generation from azides or other precursors also offer a mild alternative for the aziridination of sensitive substrates.

| Nitrene Source | Catalyst/Conditions | Advantages | Disadvantages |

| Sulfonyl Azides | Transition metals (Cu, Rh, Fe) | High efficiency, good stereocontrol | Often requires N-deprotection step |

| Iminoiodinanes | Transition metals (Cu, Rh) | Milder conditions than azides | Stoichiometric oxidant required |

| Organic Azides | Photolysis or thermolysis | Metal-free conditions | Potential for side reactions |

Cycloaddition Reactions (e.g., [2+1] Cycloadditions, Photoinduced Cycloadditions)

Cycloaddition reactions provide another powerful tool for the construction of the aziridine ring. The most common approach is the [2+1] cycloaddition of a nitrene or a nitrenoid to an alkene, which is mechanistically similar to the nitrogen transfer reactions discussed above.

An alternative cycloaddition strategy involves the reaction of an azomethine ylide with a dipolarophile. While this is more commonly used for the synthesis of five-membered rings, certain [3+2] cycloadditions can be designed to yield aziridine-containing products after subsequent transformations.

Photoinduced cycloadditions can also be employed. For example, the photochemical reaction of an activated imine with an alkene can lead to the formation of an aziridine ring through a [2+2] cycloaddition followed by ring contraction, although this is a less common approach.

Organocatalytic and Transition Metal-Catalyzed Aziridination Methods

In recent years, significant progress has been made in the development of both organocatalytic and transition metal-catalyzed methods for aziridination. These methods offer advantages in terms of selectivity, mild reaction conditions, and the ability to tolerate a wide range of functional groups.

Transition Metal Catalysis: A variety of transition metals, including copper, rhodium, palladium, and iron, have been shown to effectively catalyze aziridination reactions. These catalysts can activate the nitrene precursor and facilitate its transfer to the olefin with high levels of chemo-, regio-, and stereoselectivity. For the synthesis of N-aryl aziridines, palladium-catalyzed methods have been developed that involve the coupling of anilines with vinyl compounds.

Organocatalysis: Organocatalytic aziridination has emerged as a powerful, metal-free alternative. Chiral organocatalysts, such as amines, phosphoric acids, and thioureas, can be used to promote the enantioselective aziridination of olefins. These reactions often proceed through the activation of the nitrene precursor or the olefin, leading to highly enantioenriched aziridine products.

| Catalyst Type | Example Catalyst | Typical Substrates | Key Advantages |

| Transition Metal | Cu(I) or Cu(II) complexes, Rh(II) carboxylates | Alkenes and nitrene precursors | High efficiency, broad substrate scope, good stereocontrol |

| Organocatalyst | Chiral amines, Brønsted acids | Electron-deficient olefins | Metal-free, enantioselective |

Methodologies for Cinnoline Nucleus Construction and Functionalization

The construction of the cinnoline ring system is a key step in the synthesis of 4-(1-aziridinyl)-6-bromocinnoline. Several classical and contemporary methods are available for the formation of this bicyclic heteroaromatic core.

Classical and Contemporary Approaches to Cinnoline Ring Formation

The synthesis of the cinnoline nucleus can be achieved through various cyclization strategies, often starting from appropriately substituted benzene (B151609) derivatives.

The Richter Cinnoline Synthesis: This classical method involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by hydration and cyclization to form a 4-hydroxycinnoline derivative. drugfuture.comwikipedia.org To obtain a 6-bromocinnoline (B1338702), one would start with a 4-bromo-2-amino-substituted phenylacetylene derivative. The resulting 4-hydroxy-6-bromocinnoline could then be converted to a 4-chloro-6-bromocinnoline, a key intermediate for introducing the aziridine moiety.

The Borsche Cinnoline Synthesis: The Borsche synthesis provides a route to 1,4-dihydro-4-oxocinnolines (4-cinnolones) from the cyclization of arylhydrazones of α-ketoesters. chempedia.info Starting with a 4-bromophenylhydrazine, this method would yield a 6-bromo-4-cinnolone.

The Widman-Stoermer Synthesis: This reaction involves the ring-closing of an α-vinylaniline with hydrochloric acid and sodium nitrite to produce a cinnoline. wikipedia.org

Modern Approaches: More contemporary methods for cinnoline synthesis often involve transition metal-catalyzed cross-coupling and cyclization reactions. For instance, a palladium-catalyzed annulation of an o-haloaniline with a terminal alkyne could provide a route to the cinnoline core.

A plausible synthetic route to the key intermediate, 4-chloro-6-bromocinnoline, could involve the diazotization of 4-bromo-2-aminobenzaldehyde, followed by a reaction to form a hydrazone which is then cyclized. Subsequent chlorination of the resulting 6-bromo-4-cinnolone with a reagent such as phosphorus oxychloride (POCl₃) would yield the desired 4-chloro-6-bromocinnoline.

This 4-chloro-6-bromocinnoline is a versatile intermediate. Nucleophilic aromatic substitution (SNAr) at the C4 position is a well-established method for the functionalization of similar heterocycles like quinolines and quinazolines. nih.govresearchgate.netnih.govfishersci.co.ukyoutube.com The reaction of 4-chloro-6-bromocinnoline with an amine, such as 2-aminoethanol, would lead to the precursor required for the intramolecular cyclization to form the aziridine ring, as described in section 2.1.1.

| Named Reaction | Starting Materials | Key Intermediate/Product | Applicability to 6-Bromocinnoline |

| Richter Synthesis | o-Aminoarylpropiolic acid | 4-Hydroxycinnoline | Requires 4-bromo-2-aminophenylpropiolic acid |

| Borsche Synthesis | Arylhydrazone of an α-ketoester | 4-Cinnolone | Requires 4-bromophenylhydrazine |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | Cinnoline | Requires a substituted α-vinyl-aniline |

| Nucleophilic Aromatic Substitution | 4-Chloro-6-bromocinnoline and an amine | 4-Aminocinnoline derivative | A key step for introducing the aziridine precursor |

Introduction and Functionalization of Halogen Substituents (Bromine at C-6)

The synthesis of the 4-(1-aziridinyl)-6-bromocinnoline scaffold necessitates a robust strategy for the regioselective introduction and subsequent functionalization of halogen atoms on the cinnoline core. The bromine atom at the C-6 position and a leaving group, typically chlorine, at the C-4 position are critical handles for constructing the target molecule.

The preparation of a key precursor, 6-bromo-4-chlorocinnoline, can be envisioned by drawing analogy from the well-established synthesis of similarly substituted quinolines. atlantis-press.comresearchgate.net A common route begins with a substituted aniline, in this case, 4-bromoaniline. This starting material can undergo condensation with reagents like Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization reaction to form the heterocyclic ring system, yielding 6-bromocinnolin-4-ol. researchgate.net Subsequent treatment of this intermediate with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group at the C-4 position with a chlorine atom, affording the crucial 6-bromo-4-chlorocinnoline intermediate. researchgate.netgoogle.com

With the 6-bromo-4-chlorocinnoline precursor in hand, the introduction of the aziridinyl moiety at the C-4 position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The cinnoline ring system, akin to pyridine and quinoline (B57606), is intrinsically electron-poor, which facilitates nucleophilic attack. youtube.com The C-4 position (para- to the N1 nitrogen) is particularly activated towards substitution due to its ability to stabilize the negatively charged Meisenheimer intermediate through resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com This inherent electronic property allows for a highly regioselective reaction. The substitution is typically carried out by treating 6-bromo-4-chlorocinnoline with aziridine, often in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

While the primary functionalization to achieve the target molecule occurs at C-4, the bromine atom at C-6 serves as a valuable anchor for further diversification, a key element in creating analogs for structure-activity relationship (SAR) studies. This position can be modified using a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents.

Convergent and Divergent Synthesis Strategies for Aziridinyl Cinnoline Scaffolds

The construction of a library of 4-(1-aziridinyl)-6-bromocinnoline analogs can be approached using either convergent or divergent synthetic strategies, each offering distinct advantages in terms of efficiency and flexibility.

A divergent synthesis approach is particularly well-suited for generating a range of analogs from a common, late-stage intermediate. In this context, 6-bromo-4-chlorocinnoline serves as an ideal branching point. From this single precursor, a multitude of derivatives can be synthesized. One branch involves the reaction with aziridine to produce the parent compound, 4-(1-aziridinyl)-6-bromocinnoline. Other branches could involve parallel reactions with a library of different primary or secondary amines to explore the impact of the C-4 substituent on biological activity. Concurrently, the C-6 bromine atom can be functionalized using various palladium-catalyzed cross-coupling reactions to introduce diverse groups, leading to a matrix of compounds with variations at both the C-4 and C-6 positions. This strategy is highly efficient for rapidly exploring the chemical space around a core scaffold. organic-chemistry.org

| Common Intermediate | Reaction Type | Reagent | Position | Potential Product |

| 6-Bromo-4-chlorocinnoline | SNAr | Aziridine | C-4 | 4-(1-Aziridinyl)-6-bromocinnoline |

| 6-Bromo-4-chlorocinnoline | SNAr | Morpholine | C-4 | 4-(Morpholin-4-yl)-6-bromocinnoline |

| 6-Bromo-4-chlorocinnoline | SNAr | Piperazine | C-4 | 4-(Piperazin-1-yl)-6-bromocinnoline |

| 4-(1-Aziridinyl)-6-bromocinnoline | Suzuki Coupling | Phenylboronic acid | C-6 | 4-(1-Aziridinyl)-6-phenylcinnoline |

| 4-(1-Aziridinyl)-6-bromocinnoline | Sonogashira Coupling | Phenylacetylene | C-6 | 4-(1-Aziridinyl)-6-(phenylethynyl)cinnoline |

Stereoselective Synthesis of Aziridinyl Cinnoline Frameworks

The aziridine ring is a strained, three-membered heterocycle that can exist as stereoisomers if the substituents on the ring or the nitrogen atom confer chirality. The development of stereoselective methods to control the absolute configuration of the aziridinyl moiety is of significant interest, as different enantiomers of a bioactive molecule often exhibit distinct pharmacological profiles. The stereoselective synthesis of aziridines is a well-developed field, and these established methodologies can be conceptually applied to the synthesis of chiral aziridinyl cinnoline frameworks. sci-hub.se

General strategies for asymmetric aziridination typically fall into several categories:

Nitrene Transfer to Olefins: Chiral transition metal complexes, often based on copper, rhodium, or iridium, can catalyze the enantioselective transfer of a nitrene group (N-R) to a prochiral olefin. nih.gov

Carbene/Ylide Transfer to Imines: The reaction of an imine with a diazo compound (a carbene precursor) or a sulfur ylide can form an aziridine. The use of chiral catalysts (e.g., Lewis acids) or chiral auxiliaries on the imine can direct the stereochemical outcome of the cyclization. researchgate.net

Intramolecular Cyclization: The cyclization of chiral 1,2-amino alcohols or 1,2-haloamines is another classic method to produce optically active aziridines. sci-hub.se

One potential approach to synthesize an enantiomerically enriched 4-(1-aziridinyl)-6-bromocinnoline analog would be to start with 4-amino-6-bromocinnoline. This amine could be converted into a suitable N-sulfonyl imine. Subsequent reaction with a sulfur ylide in a diastereoselective aza-Corey-Chaykovsky reaction could install the aziridine ring with a defined stereochemistry. Alternatively, a catalytic asymmetric approach using a chiral Lewis acid to promote the reaction of the imine with ethyl diazoacetate could also be employed. These methods provide a powerful toolkit for accessing specific stereoisomers of complex aziridine-containing molecules. researchgate.net

| Method | Reactants | Key Feature | Stereocontrol |

| Catalytic Nitrene Transfer | Olefin + Nitrene Precursor | Transition metal catalysis (e.g., Rh, Cu) | Chiral Ligands on Metal Catalyst |

| Aza-Darzens Reaction | Imine + α-Haloester | Formation of an aziridine-2-carboxylate | Chiral Auxiliary on Imine; Chiral Base |

| Ylide-Mediated Aziridination | Imine + Sulfur Ylide | Corey-Chaykovsky type reaction | Chiral Auxiliary on Imine |

| Intramolecular Cyclization | Chiral 1,2-amino alcohol | Ring closure with inversion of configuration | Pre-existing stereocenter in substrate |

Information regarding the chemical reactivity of 4-(1-Aziridinyl)-6-bromocinnoline is not available in published scientific literature.

Extensive searches for "4-(1-Aziridinyl)-6-bromocinnoline" and its derivatives have yielded no specific research findings concerning its reaction mechanisms, including nucleophilic, electrophilic, or radical-mediated ring-opening reactions. The body of scientific and chemical literature does not appear to contain studies on the synthesis or reactivity of this particular compound.

Therefore, it is not possible to provide a detailed, factual article on the topics outlined in the request. The generation of scientifically accurate content requires a basis in published, peer-reviewed research, which is absent for this specific molecule. While general principles of aziridine chemistry are well-documented for other derivatives, applying these generalities to the specific, un-studied "4-(1-Aziridinyl)-6-bromocinnoline" would be speculative and would not meet the standards of scientific accuracy.

Elucidating Reaction Mechanisms and Chemical Reactivity of 4 1 Aziridinyl 6 Bromocinnoline Derivatives

Reactivity of the Cinnoline (B1195905) Moiety

The reactivity of the 4-(1-aziridinyl)-6-bromocinnoline scaffold is largely dictated by the electronic properties of the bicyclic cinnoline system. Cinnoline is an N-heterocyclic compound, and the presence of two nitrogen atoms in the pyridazine (B1198779) ring significantly influences its chemical behavior, rendering it electron-deficient. This electron deficiency is a key factor governing its susceptibility to different types of chemical transformations.

Electrophilic Aromatic Substitution on the Cinnoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The general mechanism proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is typically the rate-determining step because it disrupts the stable aromatic system. masterorganicchemistry.comlumenlearning.com

For heteroaromatic systems like cinnoline, the reactivity towards electrophiles is markedly reduced compared to benzene (B151609). pnrjournal.com The nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring system towards electrophilic attack. This is analogous to the behavior of pyridine, which undergoes electrophilic substitution much more slowly than benzene. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atoms of the cinnoline ring can be protonated. This protonation further increases the electron-deficient nature of the ring, making electrophilic attack even more difficult.

In the specific case of 4-(1-aziridinyl)-6-bromocinnoline, the benzene portion of the molecule is substituted with both a bromine atom and the cinnoline ring itself (fused at C-4a and C-8a). The existing substituents on the ring heavily influence the rate and regioselectivity of any potential EAS reaction. wikipedia.org

Bromine (at C-6): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

Aziridinyl Group (at C-4): The nitrogen of the aziridinyl group has a lone pair of electrons that can be donated to the ring, making it an activating group and an ortho, para-director. However, its influence is primarily on the pyridazine ring.

Cinnoline Nitrogen Atoms: The N1 and N2 atoms strongly deactivate the entire heterocyclic system.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Bromocinnoline (B1338702)

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C-5 | ortho to Bromine (directing) | Possible site of substitution |

| C-7 | para to Bromine (directing) | Possible site of substitution |

| C-8 | Steric hindrance from fused ring | Substitution highly unlikely |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNA) is a reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org Unlike EAS, SNA involves the attack of a nucleophile on the aromatic ring. The most common mechanism is the SNAr (addition-elimination) pathway. youtube.com This process involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The leaving group is subsequently eliminated, restoring the aromaticity of the ring. libretexts.org

The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.com

In 4-(1-aziridinyl)-6-bromocinnoline, the bromine atom at the C-6 position is the potential leaving group. The cinnoline ring itself, being electron-deficient, acts as an activating group for nucleophilic substitution. The nitrogen atoms (N1 and N2) withdraw electron density from the carbocyclic ring, making the C-6 position more electrophilic and susceptible to nucleophilic attack. The stabilization of the anionic intermediate would involve delocalization of the negative charge onto the electronegative nitrogen atoms of the pyridazine ring.

While the 4-position of a cinnoline ring is generally more activated towards nucleophilic substitution due to its proximity to the nitrogen atoms, substitution at the 6-position is also feasible under appropriate conditions with strong nucleophiles. researchgate.netrsc.org A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of 6-substituted cinnoline derivatives.

Table 2: Examples of Potential Nucleophilic Aromatic Substitution Reactions at C-6

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-(1-Aziridinyl)-6-methoxycinnoline |

| Amine | Pyrrolidine | 4-(1-Aziridinyl)-6-(pyrrolidin-1-yl)cinnoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(1-Aziridinyl)-6-(phenylthio)cinnoline |

| Cyanide | Sodium cyanide (NaCN) | 4-(1-Aziridinyl)cinnoline-6-carbonitrile |

This interactive table illustrates potential synthetic transformations based on the principles of nucleophilic aromatic substitution on activated aryl halides.

Interplay between Aziridine (B145994) and Cinnoline Ring Reactivities

The chemical character of 4-(1-aziridinyl)-6-bromocinnoline is defined by the mutual influence of the aziridine ring and the cinnoline core. This interplay modulates the reactivity of both moieties.

The aziridine ring is a strained, three-membered heterocycle containing a nitrogen atom. Its high ring strain makes it susceptible to ring-opening reactions initiated by either electrophiles (acid catalysis) or nucleophiles. The lone pair on the aziridinyl nitrogen is basic, but its basicity is significantly reduced by the strong electron-withdrawing effect of the attached cinnoline ring. This electronic pull makes the aziridinyl nitrogen less available for protonation. Simultaneously, this electron withdrawal from the nitrogen atom can make the carbon atoms of the aziridine ring more electrophilic and thus more prone to attack by external nucleophiles, leading to ring opening.

Cascade and Domino Reactions Incorporating Aziridinyl Cinnoline Systems

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient from a synthetic standpoint, as they can rapidly build molecular complexity from simple starting materials.

The structure of 4-(1-aziridinyl)-6-bromocinnoline contains multiple reactive sites—the aziridine ring, the C-Br bond, and the N-heterocyclic system—making it a prime candidate for participating in cascade reactions. Although specific cascade reactions for this exact molecule are not extensively documented, analogous transformations reported in the literature provide a basis for predicting potential pathways.

For example, a cascade reaction involving 2H-azirines and o-bromoaryl isothiocyanates has been reported to proceed under transition-metal-free conditions to form complex heterocyclic systems. nih.gov A hypothetical cascade could be envisioned for 4-(1-aziridinyl)-6-bromocinnoline, initiated by the reaction of an external reagent. For instance, a reaction could be triggered by the ring-opening of the aziridine, followed by an intramolecular cyclization involving the bromine-substituted ring.

Table 3: Hypothetical Cascade Reaction Sequence

| Step | Description | Intermediate/Product |

| 1 | Aziridine Ring Opening: An external nucleophile attacks one of the aziridine carbons, opening the strained ring. | An aminoethyl-substituted cinnoline intermediate is formed. |

| 2 | Intramolecular Cyclization: The newly formed nucleophilic center (e.g., the nitrogen or the terminal group of the opened side chain) attacks the C-6 position. | A new ring is formed, fused to the cinnoline core. |

| 3 | Elimination: The bromine atom is eliminated. | The final polycyclic aromatic product is generated. |

This table outlines a plausible, though hypothetical, cascade reaction pathway, demonstrating the potential for complex molecule synthesis starting from 4-(1-aziridinyl)-6-bromocinnoline.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure and energetic properties of molecules. For 4-(1-Aziridinyl)-6-bromocinnoline, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to accurately model the geometry and electronic distribution. researchgate.net

These calculations can provide insights into various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.orgarabjchem.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

| Computational Method | Functional | Basis Set | Purpose |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) | Geometry optimization, electronic structure, reactivity descriptors. researchgate.netarabjchem.org |

| Time-Dependent DFT (TD-DFT) | B3LYP | 6-31G(d,p) | Prediction of electronic absorption spectra. rsc.org |

| Møller-Plesset perturbation theory (MP2) | - | def2-TZVPP | High-accuracy energy calculations, particularly for inversion barriers. nih.gov |

Exploration of Reaction Pathways and Transition States

Theoretical chemistry allows for the exploration of potential chemical reactions at a molecular level. By mapping the potential energy surface, chemists can identify stable intermediates and the transition states that connect them, providing a detailed mechanism for a given reaction. For 4-(1-Aziridinyl)-6-bromocinnoline, a key reaction of interest would be the ring-opening of the strained aziridine (B145994). researchgate.net

Computational methods can model the approach of a nucleophile to the aziridine ring, calculating the energy profile of the reaction. This would involve locating the transition state for the ring-opening and determining the activation energy, which governs the reaction rate. Such studies are crucial for understanding the reactivity of the aziridine moiety in the context of the larger cinnoline (B1195905) framework.

Analysis of Molecular Geometry and Conformational Preferences

The three-dimensional arrangement of atoms in 4-(1-Aziridinyl)-6-bromocinnoline is critical to its properties. Computational geometry optimization can predict bond lengths, bond angles, and dihedral angles with high accuracy. The planarity of the cinnoline ring system and the orientation of the aziridinyl and bromo substituents are key structural features.

Conformational analysis would focus on the rotation around the C-N bond connecting the aziridine ring to the cinnoline system. nih.gov Steric hindrance between the aziridine protons and the hydrogen atom at the C5 position of the cinnoline ring could influence the preferred conformation. Computational searches for low-energy conformers would reveal the most stable spatial arrangement of the molecule. nih.gov

| Parameter | Predicted Value (Angstroms/Degrees) | Comment |

| C-N (Cinnoline-Aziridine) Bond Length | ~1.40 Å | Reflects partial double bond character due to conjugation. |

| C-Br Bond Length | ~1.90 Å | Typical for a C(sp²)-Br bond. |

| Aziridine C-N-C Angle | ~60° | Characteristic of a highly strained three-membered ring. |

| Dihedral Angle (Cinnoline-Aziridine) | Variable | Dependent on steric and electronic interactions. |

Investigations into Electronic Structure and Bonding Characteristics

The electronic structure of 4-(1-Aziridinyl)-6-bromocinnoline is characterized by the aromatic π-system of the cinnoline core and the unique bonding of the aziridine ring. Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. arabjchem.org

NBO analysis can quantify the delocalization of the nitrogen lone pair of the aziridine ring into the aromatic system of the cinnoline. This interaction would affect the electron density on both the aziridine and cinnoline rings. The analysis would also reveal the nature of the C-N and C-Br bonds, providing insights into their polarity and reactivity. Studies on similar diazanaphthalenes have utilized such methods to understand intermolecular interactions. nih.gov

Strain Energy Analysis of the Aziridine Ring in Cinnoline Context

The aziridine ring is inherently strained due to its acute bond angles, which deviate significantly from the ideal tetrahedral angle. This ring strain is a major driving force for its chemical reactivity, particularly in ring-opening reactions. researchgate.netnih.gov The strain energy of an unsubstituted aziridine ring is approximately 27 kcal/mol. researchgate.net

Computational methods can be used to calculate the ring strain energy (RSE) of the aziridinyl group in the context of the 6-bromocinnoline (B1338702) substituent. acs.orgrsc.orgacs.org This is typically done by using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of ring strain. The electron-withdrawing nature of the cinnoline ring might influence the strain energy of the attached aziridine.

Barrier to Nitrogen Inversion in the Aziridine Ring

The nitrogen atom in the aziridine ring is pyramidal, and it can undergo a process called nitrogen inversion, where it passes through a planar transition state. wikipedia.org The energy barrier to this inversion is a key characteristic of aziridines. In N-substituted aziridines, this barrier is influenced by the electronic and steric properties of the substituent. caltech.edu

For 4-(1-Aziridinyl)-6-bromocinnoline, the 6-bromocinnolinyl group is an electron-withdrawing substituent. Electron-withdrawing groups attached to the aziridine nitrogen generally increase the barrier to inversion. nih.gov This is because they destabilize the transition state where the nitrogen lone pair is in a p-orbital, as this would place it in conjugation with the electron-deficient aromatic system. Computational studies can precisely calculate this energy barrier, providing valuable information about the conformational dynamics of the molecule. researchgate.netresearchgate.net A higher barrier to inversion could potentially allow for the isolation of stable invertomers at low temperatures.

Structure Reactivity and Structure Function Relationship Studies of Aziridinyl Bromocinnolines

Influence of Aziridine (B145994) Stereochemistry on Reaction Outcomes

The stereochemistry of the aziridine ring, a three-membered heterocycle containing a nitrogen atom, plays a pivotal role in dictating the outcome of chemical reactions. The spatial arrangement of substituents on the aziridine ring can profoundly influence the regioselectivity and stereoselectivity of its subsequent transformations. In the context of 4-(1-Aziridinyl)-6-bromocinnoline, the chirality of the aziridine ring, if present, would be a critical determinant in its reactions.

The stereospecific synthesis of substituted aziridines is a well-established field, often yielding specific cis or trans isomers. nih.gov For instance, the photodenitrogenation of crystalline Δ²-1,2,3-triazolines can proceed in a highly stereospecific manner to produce the corresponding cis- or trans-aziridines. nih.gov This level of stereochemical control is crucial because the subsequent ring-opening of the aziridine is often highly dependent on the initial stereochemistry.

Nucleophilic ring-opening reactions of chiral aziridines are particularly sensitive to the stereochemical environment. frontiersin.orgnih.gov The approach of a nucleophile can be directed to one of the two carbon atoms of the aziridine ring based on steric hindrance and the electronic nature of the substituents. researchgate.net For a substituted aziridine, the nucleophile will preferentially attack the less hindered carbon atom. The stereochemical information embedded in the starting aziridine can be effectively transferred to the product, leading to the formation of enantioenriched N-heterocycles. nih.gov This principle is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Therefore, the specific stereoisomer of the aziridinyl moiety in 4-(1-Aziridinyl)-6-bromocinnoline would be expected to direct the course of its reactions, leading to specific stereoisomeric products.

Role of the Bromine Substituent on Cinnoline (B1195905) Reactivity

The bromine atom in 6-bromocinnoline (B1338702) derivatives renders the C-6 position susceptible to various palladium-catalyzed cross-coupling reactions. nih.govnih.govmdpi.commdpi.comyoutube.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position. This capability is instrumental in the synthesis of a diverse library of substituted cinnoline derivatives, which is a common strategy in drug discovery to explore structure-activity relationships. nih.gov For example, a bromo-naphthalene precursor was utilized in a variety of palladium-catalyzed cross-coupling reactions to generate a library of compounds for biological screening. nih.gov

Furthermore, the electronic effect of the bromine atom, an electron-withdrawing group, can modulate the electron density of the entire cinnoline ring system. This can influence the reactivity of other positions on the ring towards both electrophilic and nucleophilic attack. The electron-withdrawing nature of halogens can also impact the biological activity of the molecule, a factor often explored in the development of new therapeutic agents. thepharmajournal.commdpi.com

Impact of Ring Strain on Reactivity Profiles

The aziridine ring in 4-(1-Aziridinyl)-6-bromocinnoline is characterized by significant ring strain, a consequence of its three-membered cyclic structure. This inherent strain, estimated to be around 27 kcal/mol, is a powerful driving force for reactions that lead to the opening of the ring. researchgate.net The high degree of angle and torsional strain makes aziridines considerably more reactive than their larger, less-strained counterparts like azetidines. rsc.org

The reactivity of aziridines is dominated by nucleophilic ring-opening reactions, where the release of ring strain provides a strong thermodynamic driving force. illinois.edu This process typically involves the cleavage of one of the carbon-nitrogen bonds. researchgate.net The regioselectivity of this ring-opening is influenced by the substituents on the aziridine ring. frontiersin.orgnih.gov In the case of an unsubstituted aziridine ring, as is likely in the parent 4-(1-Aziridinyl)-6-bromocinnoline, nucleophilic attack would likely occur at one of the two equivalent carbon atoms.

The activation of the aziridine ring, for instance by N-acylation or N-sulfonylation, can further enhance its reactivity towards nucleophiles. acs.org However, even without such activation, the inherent strain makes the aziridine moiety a reactive functional group, susceptible to attack by a variety of nucleophiles. This high reactivity makes aziridine-containing compounds valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles. researchgate.net

Correlating Structural Features with Synthetic Utility in Target Molecule Synthesis

The unique combination of a reactive aziridine ring and a synthetically versatile brominated cinnoline core endows 4-(1-Aziridinyl)-6-bromocinnoline with significant potential as a building block in the synthesis of diverse target molecules, particularly those with potential biological activity.

The aziridine moiety is a well-known pharmacophore present in several anticancer agents, such as Mitomycin C and Thiotepa. nih.gov Its ability to act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA, is often central to its cytotoxic mechanism. nih.gov The structure-activity relationships of aziridinyl-containing compounds have been a subject of interest in medicinal chemistry, with studies showing that modifications to the substituents can modulate their anticancer activity. nih.govnih.gov Therefore, the aziridinyl group in 4-(1-Aziridinyl)-6-bromocinnoline could be a key feature for designing new potential therapeutic agents.

The bromo-substituted cinnoline portion of the molecule offers a platform for extensive chemical modification through cross-coupling reactions. nih.govnih.gov This allows for the systematic introduction of various substituents at the C-6 position, enabling the exploration of structure-activity relationships (SAR). The development of quinoline (B57606) and cinnoline derivatives as anticancer, thepharmajournal.com antimalarial, and antioxidant agents is an active area of research. ijppronline.comnih.govnih.gov By combining the known biological potential of the aziridine ring with the synthetic tractability of the bromocinnoline core, 4-(1-Aziridinyl)-6-bromocinnoline serves as a valuable scaffold for the generation of novel and structurally diverse compounds for drug discovery programs. The ability to perform ring-opening reactions on the aziridine and cross-coupling reactions on the cinnoline ring in a sequential or orthogonal manner provides a powerful strategy for accessing complex molecular architectures. researchgate.netnih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the molecular framework of organic compounds in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) for Proton Connectivity and Environment

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. The spectrum would be expected to reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hypothetical Data | e.g., Doublet (d) | e.g., 1H | e.g., 8.5 | e.g., Cinnoline (B1195905) Ring Proton |

| Hypothetical Data | e.g., Singlet (s) | e.g., 4H | N/A | e.g., Aziridinyl Protons |

This table represents a hypothetical data structure for illustrative purposes, as specific experimental data for 4-(1-Aziridinyl)-6-bromocinnoline is not publicly available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy would provide critical information about the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal, revealing the total number of carbon atoms and their chemical nature (aliphatic, aromatic, etc.).

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | e.g., Cinnoline Ring Carbon |

| Hypothetical Data | e.g., Aziridinyl Carbon |

This table represents a hypothetical data structure for illustrative purposes, as specific experimental data for 4-(1-Aziridinyl)-6-bromocinnoline is not publicly available.

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Structural and Stereochemical Assignment

To establish unambiguous connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within individual spin systems, such as the aromatic protons on the cinnoline ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons that are not necessarily connected through chemical bonds. NOESY data would be valuable in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which in turn would confirm the molecular formula of 4-(1-Aziridinyl)-6-bromocinnoline (C₁₀H₈BrN₃). Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, and the analysis of the resulting fragmentation pattern would provide valuable structural information, corroborating the connectivity established by NMR.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The unequivocal and most precise method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. A successful X-ray crystallographic analysis of 4-(1-Aziridinyl)-6-bromocinnoline would provide the definitive solid-state structure, confirming the connectivity, stereochemistry, and providing insights into intermolecular interactions within the crystal lattice.

Q & A

Q. How can computational modeling guide the design of 4-(1-Aziridinyl)-6-bromocinnoline derivatives with enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.